molecular formula C12H20N4O3 B3056587 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl- CAS No. 72576-13-7

1,3,5-Triazine-2,4(1H,3H)-dione, 6-(dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl-

Cat. No.: B3056587
CAS No.: 72576-13-7
M. Wt: 268.31 g/mol
InChI Key: ASCFMHBRJVKECO-UHFFFAOYSA-N
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Description

This compound (CAS 72576-13-7), also known as hexazinone metabolite A or phenobarbital impurity 10, is a derivative of the triazine herbicide hexazinone (CAS 51235-04-2). Its structure features a dimethylamino group at position 6, a 4-hydroxycyclohexyl substituent at position 3, and a methyl group at position 1 (Figure 1). Hexazinone itself was banned for agricultural use in 1997 due to its environmental and human health risks . The metabolite retains structural similarities to its parent compound but differs in substituents, which may alter its physicochemical and toxicological properties.

Properties

IUPAC Name

6-(dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl-1,3,5-triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-14(2)10-13-11(18)16(12(19)15(10)3)8-4-6-9(17)7-5-8/h8-9,17H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCFMHBRJVKECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)N(C1=O)C2CCC(CC2)O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037619
Record name Hexazinone (Metab A)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72576-13-7
Record name 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072576137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexazinone (Metab A)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring can be formed through nucleophilic substitution reactions.

    Functional Group Addition: The dimethylamino group can be introduced via amination reactions, while the hydroxycyclohexyl group can be added through cycloaddition or substitution reactions.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. This might include:

    Controlled Temperature and Pressure: To maintain reaction efficiency and safety.

    Catalysts: To speed up the reaction and improve yield.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4(1H,3H)-dione, 6-(dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The dimethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone derivative.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has indicated that triazine derivatives exhibit promising anticancer properties. A study demonstrated that certain modifications to the triazine structure enhance cytotoxicity against cancer cell lines. The specific compound has been evaluated for its potential to inhibit tumor growth and induce apoptosis in malignant cells .

Antimicrobial Properties
Triazine derivatives have shown effectiveness as antimicrobial agents. The compound has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. This suggests potential applications in developing new antibiotics or antifungal treatments .

Drug Delivery Systems
Due to their unique chemical properties, triazine compounds can be utilized in drug delivery systems. Their ability to form stable complexes with drugs enhances solubility and bioavailability. Research is ongoing into their use as carriers for targeted drug delivery, particularly in cancer therapy .

Agrochemical Applications

Herbicides and Pesticides
The compound is a metabolite of hexazinone, a widely used herbicide. Understanding its environmental transformation is crucial for assessing the ecological impact of agricultural chemicals. Studies have shown that this triazine derivative retains herbicidal activity while being less toxic to non-target organisms .

Plant Growth Regulators
Triazine derivatives are being explored as plant growth regulators. Their application can enhance crop yield and resistance to environmental stressors. Research indicates that these compounds can modulate plant physiological processes such as photosynthesis and nutrient uptake .

Material Science Applications

Polymer Synthesis
The unique structure of 1,3,5-triazine derivatives allows them to be incorporated into polymer matrices, enhancing thermal stability and mechanical properties. Research has focused on developing high-performance materials for applications in electronics and coatings .

Photovoltaic Devices
Triazine compounds are investigated for their role in organic photovoltaic devices due to their electronic properties. They can serve as electron acceptors or donors in solar cells, potentially improving energy conversion efficiency .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Enhanced cytotoxicity against specific cancer cell lines observed.
Antimicrobial Properties Significant inhibitory effects against various bacterial strains reported.
Herbicides Retained herbicidal activity with reduced toxicity to non-target organisms.
Polymer Synthesis Improved thermal stability in polymer matrices noted.
Photovoltaic Devices Potential use as electron acceptors/donors in solar cells explored.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

The compound is compared below with related triazine-based analogs in terms of substituents, molecular properties, applications, and toxicity.

Table 1: Structural and Functional Comparison of Triazine Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Toxicity References
Target Compound 6-(dimethylamino), 3-(4-hydroxycyclohexyl), 1-methyl C₁₂H₂₀N₄O₃ 268.31 Metabolite of hexazinone; impurity in pharmaceuticals
Hexazinone (Parent Compound) 3-cyclohexyl, 6-(dimethylamino), 1-methyl C₁₂H₂₀N₄O₂ 252.32 Banned herbicide; high environmental persistence
6-(Dimethylamino)-1,3,5-triazine-2,4-dione (a) 6-(dimethylamino) C₅H₈N₄O₂ 156.14 Intermediate in synthesis; unregulated
4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-one (b) 4-chloro, 6-(dimethylamino) C₅H₇ClN₄O 174.59 Potential herbicide; chlorination increases reactivity
IN-T3935 3-(4-hydroxycyclohexyl), 6-(methylamino), 1-methyl C₁₁H₁₈N₄O₃ 254.29 Research chemical; reduced alkylation vs. target
6-(Methylamino)-1,3,5-triazine-2,4-dione 6-(methylamino) C₄H₆N₄O₂ 142.12 Simpler structure; lower lipophilicity

Key Findings:

Dimethylamino vs. Methylamino: The dimethylamino group (target compound) increases steric bulk and lipophilicity compared to methylamino (IN-T3935), which may influence metabolic pathways and receptor binding .

Chlorinated derivatives (e.g., Compound b) exhibit higher reactivity, raising concerns about byproduct toxicity .

Synthetic Relevance :

  • The target compound and its analogs are synthesized via reactions involving thiocarboamides and silver cyanate, as demonstrated for triazine-2,4-diones .

Physicochemical and Environmental Data

Table 2: Calculated Properties of Selected Compounds

Compound PSA (Ų) LogP Water Solubility (mg/L)
Target Compound 113.7 1.2 ~50 (estimated)
Hexazinone 92.2 2.8 33,000
IN-T3935 108.5 0.9 ~100 (estimated)
Compound b 78.4 1.5 Low
  • Polar Surface Area (PSA): The target’s higher PSA (113.7 Ų) vs. hexazinone (92.2 Ų) correlates with increased hydrogen-bonding capacity, likely reducing soil adsorption .

Biological Activity

1,3,5-Triazine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl- has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₃H₁₈N₄O₂
  • Molecular Weight: 270.31 g/mol
  • CAS Registry Number: Not specified

Anticancer Activity

Recent studies have shown that triazine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that certain derivatives displayed IC₅₀ values in the low micromolar range against colorectal cancer cell lines (HCT-116) . The mechanism often involves the inhibition of key signaling pathways associated with cancer proliferation.

Antibacterial and Antifungal Properties

Triazine derivatives have also been reported to possess antibacterial and antifungal activities. Research indicates that modifications to the triazine core can enhance these properties. For example, hybrid molecules derived from 1,3,5-triazine exhibited potent antibacterial effects against Gram-positive bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes relevant to disease processes. For instance, it has shown potential as an inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in angiogenesis . Such inhibition can impede tumor growth by disrupting blood supply.

Study 1: Anticancer Efficacy

In a recent study exploring novel triazine derivatives, one compound demonstrated significant cytotoxicity against HCT-116 cells with an IC₅₀ of approximately 1.18 µM. This study highlighted the importance of structural modifications in enhancing the anticancer efficacy of triazine derivatives .

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of triazine derivatives found that specific substitutions on the triazine ring led to enhanced activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus .

The biological activities of 1,3,5-triazine derivatives can be attributed to several mechanisms:

  • Cell Cycle Arrest: Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition: The inhibition of key enzymes involved in metabolic pathways disrupts cellular functions.
  • Membrane Disruption: Antibacterial activity is often mediated through disruption of bacterial membranes.

Data Tables

Activity TypeCompound VariantIC₅₀/MICReference
Anticancer1,3,5-Triazine derivative1.18 µM
AntibacterialModified triazine derivative8 µg/mL
Enzyme InhibitionVEGFR-2 inhibitorIC₅₀ = 83 nM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this triazine-dione derivative, and how can regioselectivity be controlled?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, coupling a hydroxycyclohexyl precursor with a dimethylamino-triazine intermediate under alkaline conditions may yield the target structure. Regioselectivity is influenced by steric and electronic factors; using protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) can direct reactivity . Purification typically involves column chromatography or recrystallization, with purity confirmed via HPLC (>98%) .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Employ a combination of:

  • 1H/13C NMR to verify substituent positions (e.g., distinguishing cyclohexyl vs. hydroxycyclohexyl groups).
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation (e.g., observed [M+H]+ compared to theoretical values) .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
  • HPLC-PDA to assess chemical purity and detect byproducts .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

  • Answer :

  • Aqueous Solubility : Hexazinone (a structural analog) has a solubility of 33 g/L at 25°C . The 4-hydroxycyclohexyl group in the target compound may reduce solubility due to increased hydrophobicity. Measure via shake-flask method with UV-Vis quantification.
  • Stability : Test hydrolytic stability under acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions at 25–50°C. Monitor degradation via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity or environmental persistence data?

  • Methodological Answer :

  • Bioactivity : Compare assays using standardized protocols (e.g., OECD guidelines) to eliminate variability. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture conditions .
  • Environmental Persistence : Conduct soil column studies under controlled temperature and moisture. Hexazinone analogs degrade via photolysis and microbial action; the hydroxycyclohexyl group may alter degradation pathways. Use LC-MS/MS to identify transformation products .

Q. What computational strategies predict binding affinity or metabolic pathways for this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., plant acetolactate synthase for herbicide analogs) .
  • QSAR Modeling : Train models on triazine-dione derivatives to correlate substituent effects (e.g., hydroxycyclohexyl vs. cyclohexyl) with activity .
  • Metabolic Prediction : Employ tools like Meteor (Lhasa Limited) to simulate Phase I/II metabolism, prioritizing hydroxylation or glucuronidation sites .

Q. How to design experiments assessing the compound’s ecotoxicological impact while avoiding cross-contamination?

  • Methodological Answer :

  • Microcosm Studies : Use sterile soil and water systems to isolate the compound’s effects. Spike with 14C-labeled compound to track mineralization and bound residues .
  • Trophic Transfer Analysis : Expose model organisms (e.g., Daphnia magna, algae) at sublethal doses. Measure bioaccumulation factors (BCF) and tissue-specific residues via GC-MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Triazine-2,4(1H,3H)-dione, 6-(dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl-
Reactant of Route 2
1,3,5-Triazine-2,4(1H,3H)-dione, 6-(dimethylamino)-3-(4-hydroxycyclohexyl)-1-methyl-

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